2'-Deoxyguanosine-15N5: A Comprehensive Technical Guide for Researchers
2'-Deoxyguanosine-15N5: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, characterization, and application of 2'-Deoxyguanosine-15N5, a critical tool in nucleic acid research, drug development, and molecular diagnostics.
Introduction
2'-Deoxyguanosine-15N5 is a stable isotope-labeled (SIL) analogue of the natural nucleoside 2'-deoxyguanosine. In this molecule, all five nitrogen atoms within the guanine base have been substituted with the heavy isotope of nitrogen, 15N. This isotopic enrichment makes it an invaluable tool for researchers in a variety of scientific disciplines, particularly those utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for highly accurate quantification of DNA damage and repair, as a tracer to elucidate metabolic pathways of nucleosides, and as a structural probe in biomolecular NMR studies of DNA and DNA-protein complexes.
Core Properties and Specifications
2'-Deoxyguanosine-15N5 is chemically identical to its unlabeled counterpart, 2'-deoxyguanosine, but possesses a higher molecular weight due to the incorporation of five 15N isotopes. This mass difference is the basis for its utility in isotope dilution mass spectrometry.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃¹⁵N₅O₄ | [1] |
| Molecular Weight | 272.21 g/mol | [1] |
| Unlabeled CAS Number | 961-07-9 | [1] |
| Labeled CAS Number | 686353-29-7 | [1] |
| Appearance | White Solid | |
| Purity | Typically >98% | |
| Storage | -20°C, protect from light |
Synthesis of 2'-Deoxyguanosine-15N5
The synthesis of 2'-Deoxyguanosine-15N5 is a multi-step process that can be achieved through both chemical and enzymatic routes. The choice of method often depends on the desired scale, isotopic purity, and available starting materials.
Chemical Synthesis Approach
A common chemical synthesis strategy involves the construction of the 15N5-labeled guanine base followed by its glycosylation to introduce the deoxyribose sugar moiety.
Protocol: Proposed Chemical Synthesis of 15N5-Guanine
This protocol is a composite of established methods for synthesizing labeled purines.
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Synthesis of a 15N-labeled pyrimidine intermediate: The synthesis can start from simple, commercially available 15N-labeled precursors like [¹⁵N]ammonia or [¹⁵N]urea to construct a pyrimidine ring with the desired isotopic labels.
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Introduction of the remaining nitrogen atoms: Subsequent reactions involving other 15N-labeled reagents, such as [¹⁵N]sodium nitrite, are used to introduce the remaining nitrogen atoms into the pyrimidine ring and to facilitate the closure of the imidazole ring.[2]
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Imidazole ring closure: The final step in forming the purine ring system is the closure of the imidazole ring, yielding 15N5-guanine.[2]
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Ribosylation: The synthesized 15N5-guanine is then coupled with a protected deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) via a Vorbrüggen glycosylation or similar reaction to form the protected 2'-deoxyguanosine-15N5.
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Deprotection: The protecting groups on the deoxyribose sugar are removed to yield the final product, 2'-Deoxyguanosine-15N5.
Enzymatic Synthesis Approach
Enzymatic synthesis offers a highly specific and often more efficient alternative for producing labeled nucleosides and nucleotides.
Protocol: Enzymatic Synthesis of [¹⁵N₅]Guanosine Nucleotides
This method utilizes a series of enzymes to construct the labeled nucleotide from basic labeled precursors.
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Preparation of Labeled Precursors: The synthesis starts with simple 15N-labeled compounds such as [¹⁵N]ammonium chloride and [¹⁵N]glutamine.[3]
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Multi-Enzyme Reaction: A cocktail of enzymes involved in the de novo purine biosynthesis pathway is used to build the 15N5-labeled inosine monophosphate (IMP) intermediate.[3]
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Conversion to GMP: The labeled IMP is then converted to 15N5-labeled guanosine monophosphate (GMP) using IMP dehydrogenase and GMP synthetase.[3]
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Conversion to dGMP (optional): The GMP can be converted to the deoxy form (dGMP) through the action of ribonucleotide reductase.
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Dephosphorylation: The resulting [¹⁵N₅]dGMP is then dephosphorylated using a phosphatase to yield 2'-Deoxyguanosine-15N5.
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Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).[3]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the identity and isotopic enrichment of 2'-Deoxyguanosine-15N5.
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¹H NMR: The proton NMR spectrum will be very similar to that of unlabeled 2'-deoxyguanosine, but the signals of protons attached to or near the 15N atoms will show coupling to the 15N nucleus, resulting in splitting of the peaks.
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N1: ~150-160 ppm
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N3: ~170-180 ppm
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N7: ~220-230 ppm
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N9: ~160-170 ppm
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N² (exocyclic amino): ~60-70 ppm
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| Nitrogen Atom | Predicted ¹⁵N Chemical Shift Range (ppm, relative to NH₃) |
| N1 | ~150 - 160 |
| N3 | ~170 - 180 |
| N7 | ~220 - 230 |
| N9 | ~160 - 170 |
| N² (amino) | ~60 - 70 |
Mass Spectrometry (MS)
Mass spectrometry is the primary technique that leverages the mass difference of 2'-Deoxyguanosine-15N5 for quantitative applications.
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Exact Mass: The exact mass of the [M+H]⁺ ion of 2'-Deoxyguanosine-15N5 is 273.1111 Da, which is 5 Da heavier than the unlabeled analogue (268.1069 Da).
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LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for using 2'-Deoxyguanosine-15N5 as an internal standard.
Protocol: General LC-MS/MS Method for Quantification using 2'-Deoxyguanosine-15N5
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Sample Preparation:
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Spike the biological sample (e.g., DNA digest) with a known amount of 2'-Deoxyguanosine-15N5.
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Perform solid-phase extraction (SPE) or other cleanup steps as necessary.
-
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Chromatographic Separation:
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Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from low to high organic phase to elute the analyte.
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-
Mass Spectrometric Detection:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Multiple Reaction Monitoring (MRM):
-
Unlabeled 2'-deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).
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2'-Deoxyguanosine-15N5: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the 15N5-guanine base).
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-
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Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-deoxyguanosine | 268.1 | 152.1 |
| 2'-Deoxyguanosine-15N5 | 273.1 | 157.1 |
Applications in Research and Development
Quantification of Oxidative DNA Damage
A major application of 2'-Deoxyguanosine-15N5 is in the study of oxidative stress and DNA damage. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a common biomarker for oxidative DNA damage. By using 8-oxo-dG-¹⁵N₅ as an internal standard, researchers can accurately quantify the levels of this lesion in biological samples.
Elucidation of DNA Repair Pathways
2'-Deoxyguanosine-15N5 can be incorporated into synthetic DNA strands to study the mechanisms of DNA repair pathways, such as Base Excision Repair (BER).
Biomolecular NMR Spectroscopy
Incorporation of 2'-Deoxyguanosine-15N5 into synthetic oligonucleotides allows for detailed structural and dynamic studies by NMR. The 15N labels serve as sensitive probes for investigating hydrogen bonding, base pairing, and interactions with proteins or small molecules.
Synthesis of Labeled Oligonucleotides
To be used in NMR or DNA repair studies, 2'-Deoxyguanosine-15N5 must first be converted into a phosphoramidite building block for solid-phase DNA synthesis.
Protocol: Synthesis of [¹⁵N₅]-2'-deoxyguanosine Phosphoramidite
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Protection of Functional Groups:
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The 5'-hydroxyl group of 2'-Deoxyguanosine-15N5 is protected with a dimethoxytrityl (DMT) group.
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The exocyclic N²-amino group is protected, typically with an isobutyryl (ibu) or similar protecting group.
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Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.
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Purification: The final phosphoramidite product is purified by column chromatography.
Conclusion
2'-Deoxyguanosine-15N5 is a versatile and powerful tool for researchers in the life sciences. Its applications in quantitative mass spectrometry have significantly advanced our ability to accurately measure DNA damage and repair, providing critical insights into the mechanisms of cancer and aging. Furthermore, its use in biomolecular NMR continues to deepen our understanding of the intricate structures and dynamics of nucleic acids and their complexes. The continued development of synthetic methodologies for producing high-purity labeled nucleosides like 2'-Deoxyguanosine-15N5 will undoubtedly fuel further discoveries in drug development, molecular biology, and personalized medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
